

5-Amino-1H-indazol-3-ol: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: **5-Amino-1H-indazol-3-ol**

Cat. No.: **B1283361**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of **5-Amino-1H-indazol-3-ol**, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. This document consolidates essential chemical data, including its CAS number and molecular weight, and outlines a detailed synthesis protocol. Furthermore, it delves into the compound's known biological activities and its interactions with cellular signaling pathways, offering a valuable resource for researchers exploring its therapeutic potential.

Chemical and Physical Properties

5-Amino-1H-indazol-3-ol is a substituted indazole derivative. The fundamental chemical and physical properties are summarized in the table below for quick reference.

Property	Value	Source
CAS Number	89792-09-6	[1]
Molecular Formula	C ₇ H ₇ N ₃ O	[1]
Molecular Weight	149.15 g/mol	Calculated
Synonyms	5-amino-3-hydroxy (1h)indazole, 5-amino-1h- indazol-3(2h)-one, 5-amino-3- hydroxyindazole, 5-amino-3h- indazol-3-one	[1]

Synthesis Protocol

The synthesis of indazole derivatives can be achieved through various chemical strategies. A general and widely applicable method involves the cyclization of appropriately substituted ortho-aminobenzonitriles. While a specific, detailed experimental protocol for the synthesis of **5-Amino-1H-indazol-3-ol** is not readily available in the public domain, a representative synthetic approach based on established indazole synthesis methodologies is presented below. This protocol is intended as a guideline and may require optimization for specific laboratory conditions.

Hypothetical Synthesis of 5-Amino-1H-indazol-3-ol

This proposed synthesis involves a two-step process starting from a commercially available substituted benzonitrile.

Step 1: Synthesis of 5-Nitro-1H-indazol-3-ol

A common precursor for aminoindazoles is the corresponding nitro derivative. The synthesis of 5-nitro-1H-indazol-3-ol can be achieved by the reaction of 2-fluoro-5-nitrobenzonitrile with hydrazine hydrate.

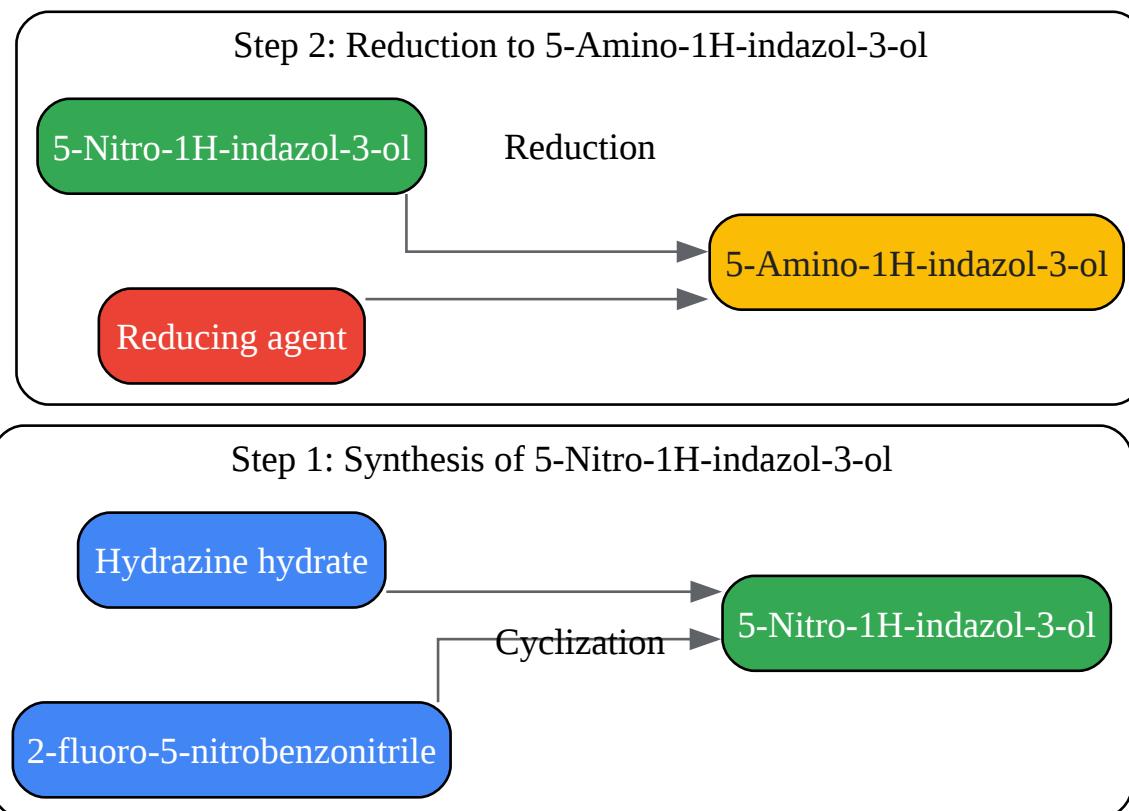
- Reaction: 2-fluoro-5-nitrobenzonitrile + Hydrazine hydrate → 5-Nitro-1H-indazol-3-ol
- Procedure:

- Dissolve 2-fluoro-5-nitrobenzonitrile in a suitable solvent such as ethanol or n-butanol.
- Add hydrazine hydrate dropwise to the solution at room temperature.
- Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent system.

Step 2: Reduction of the Nitro Group to an Amino Group

The final step involves the reduction of the nitro group of 5-Nitro-1H-indazol-3-ol to the corresponding amine, yielding **5-Amino-1H-indazol-3-ol**.

- Reaction: 5-Nitro-1H-indazol-3-ol + Reducing agent → **5-Amino-1H-indazol-3-ol**
- Procedure:
 - Dissolve 5-Nitro-1H-indazol-3-ol in a solvent such as ethanol or methanol.
 - Add a reducing agent, for example, tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$) or catalytic hydrogenation with palladium on carbon (Pd/C) under a hydrogen atmosphere.
 - If using SnCl_2 , the reaction is typically carried out under acidic conditions (e.g., with hydrochloric acid) and may require heating.
 - Monitor the reaction by TLC until the starting material is consumed.
 - After the reaction is complete, neutralize the mixture and extract the product with an organic solvent.
 - The organic layers are then combined, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.
 - Further purification can be achieved by column chromatography.

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Caption: Hypothetical two-step synthesis of **5-Amino-1H-indazol-3-ol**.

Biological Activity and Signaling Pathways

The biological activities of many indazole derivatives have been extensively studied, revealing a wide range of therapeutic potentials, including anti-cancer, anti-inflammatory, and antimicrobial effects. While specific studies on **5-Amino-1H-indazol-3-ol** are limited, the broader class of aminoindazoles and indazol-3-ols has shown significant interactions with various biological targets and signaling pathways.

3.1. Potential as Kinase Inhibitors

The indazole scaffold is a well-established pharmacophore in the design of kinase inhibitors. For instance, various substituted 1H-indazole-3-amine derivatives have been synthesized and evaluated for their antitumor activity, with some compounds showing inhibitory effects on cancer cell lines such as lung, leukemia, prostate, and hepatoma cells.^[2] These effects are

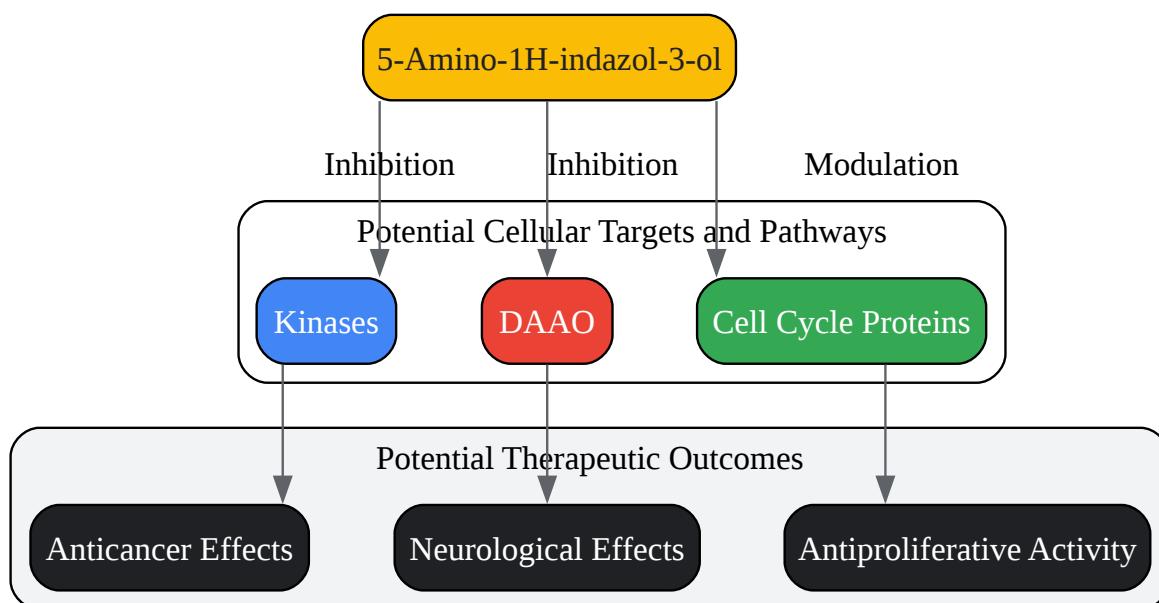
often mediated through the inhibition of key signaling pathways involved in cell proliferation and survival, such as the p53/MDM2 pathway.[2]

3.2. D-Amino Acid Oxidase (DAAO) Inhibition

Derivatives of 1H-indazol-3-ol have been identified as inhibitors of D-amino acid oxidase (DAAO).[3] DAAO is a target in the treatment of schizophrenia, as its inhibition can lead to increased levels of D-serine in the brain, which in turn modulates NMDA receptor activity.[3] This suggests a potential neurological application for compounds like **5-Amino-1H-indazol-3-ol**.

3.3. General Antiproliferative Activity

Substituted 3-amino-indazole derivatives have demonstrated antiproliferative activity against various tumor cell lines.[4][5] The mechanism of action often involves the induction of cell cycle arrest, for example, in the G0-G1 phase, and modulation of key cell cycle regulatory proteins like the retinoblastoma protein (pRb).[5]



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Caption: Potential biological targets and outcomes of **5-Amino-1H-indazol-3-ol**.

Conclusion

5-Amino-1H-indazol-3-ol represents a molecule of significant interest for further investigation in the fields of medicinal chemistry and pharmacology. Its structural similarity to known bioactive indazole derivatives suggests a high potential for therapeutic applications, particularly in oncology and neurology. The information provided in this technical guide serves as a foundational resource for researchers aiming to synthesize, characterize, and evaluate the biological activity of this compound. Further experimental studies are warranted to fully elucidate its mechanism of action and to explore its potential as a lead compound in drug development programs.

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